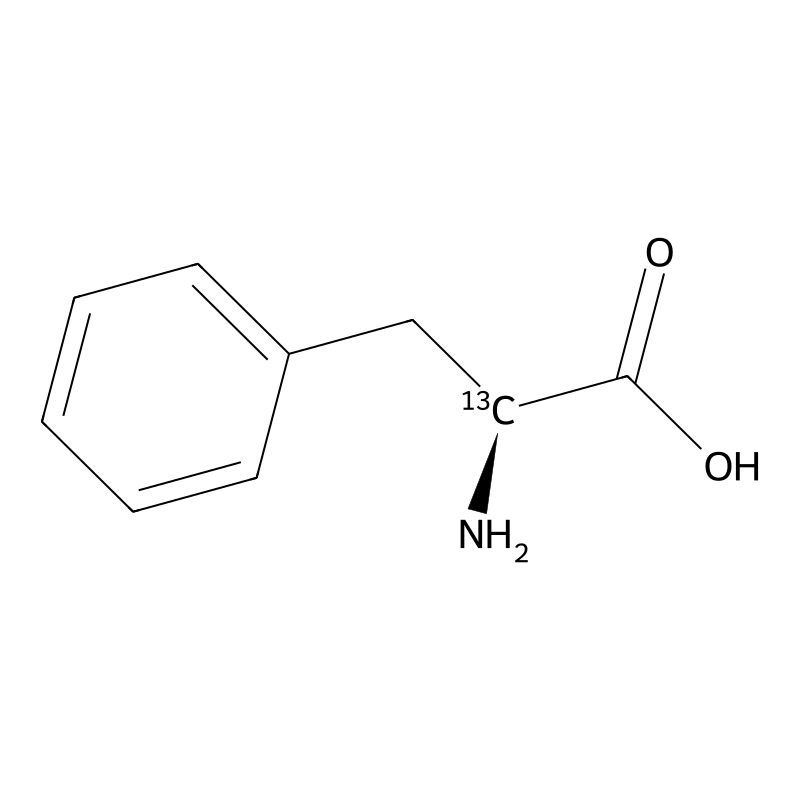

L-Phenylalanine (2-13C)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Phenylalanine (2-13C) is a stable isotope-labeled form of the amino acid L-phenylalanine, where the carbon atom at the second position is replaced with the carbon-13 isotope. Its molecular formula is and it has a molecular weight of 166.2 g/mol. This compound is significant in metabolic studies and applications involving isotopic labeling, particularly in research related to protein synthesis and metabolic pathways .

L-Phenylalanine is a precursor for various molecules in the body, including:

- The neurotransmitter tyrosine [].

- The amino acid phenylalanine itself plays a role in protein structure and function [].

L-Phenylalanine (2-¹³C) is not intended for studying its own mechanism of action but serves as a tracer molecule for L-phenylalanine using techniques like MS []. MS can track the incorporation of L-phenylalanine (2-¹³C) into different molecules or pathways within a cell or organism.

Studying Protein Structure with Nuclear Magnetic Resonance (NMR)

One of the primary applications of L-Phenylalanine (2-13C) is in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique used to determine the structure and dynamics of biomolecules, including proteins. By incorporating L-Phenylalanine (2-13C) into a protein of interest, scientists can use the unique ¹³C signal from the labeled carbon to probe specific regions of the protein structure. This allows researchers to gain insights into:

- Protein folding: By monitoring the changes in the ¹³C signal as the protein folds, scientists can gain information about the folding pathway and identify potential folding intermediates [].

- Protein-protein interactions: When two proteins interact, the ¹³C signals from L-Phenylalanine (2-13C) can be used to map the interaction interface and understand how the proteins bind to each other [].

- Protein dynamics: The ¹³C signal can also be used to study the dynamics of proteins, which are essential for their function. By measuring the relaxation times of the ¹³C nuclei, scientists can gain information about the flexibility and motion of different parts of the protein [].

Investigating Protein Metabolism and Metabolic Pathways

L-Phenylalanine (2-13C) can also be used to study protein metabolism and metabolic pathways. By feeding cells or organisms with L-Phenylalanine (2-13C), scientists can track the incorporation of the labeled carbon into different metabolites. This allows them to trace the flow of carbon through metabolic pathways and understand how proteins are synthesized and degraded.

For example, L-Phenylalanine (2-13C) can be used to:

- Study the rate of protein synthesis: By measuring the amount of ¹³C incorporated into newly synthesized proteins, researchers can determine the rate at which proteins are being made in cells [].

- Investigate the breakdown of proteins: By monitoring the appearance of ¹³C in different metabolites after protein degradation, scientists can understand how proteins are broken down and recycled in the body [].

- Transamination: It can undergo transamination reactions to form other amino acids, such as L-tyrosine.

- Decarboxylation: This reaction can convert L-phenylalanine into phenethylamine, an important neurotransmitter.

- Condensation Reactions: It can react with other amino acids to form peptides and proteins.

The presence of the carbon-13 isotope allows for tracing these reactions using nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into metabolic pathways .

L-Phenylalanine is essential for protein synthesis and serves as a precursor for several important biomolecules:

- Tyrosine: It is converted into L-tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.

- Hormones: It plays a role in the synthesis of melanin and thyroid hormones.

The incorporation of L-phenylalanine (2-13C) in biological systems allows researchers to study its metabolism and the dynamics of its conversion into other compounds in vivo .

L-Phenylalanine (2-13C) can be synthesized through various methods:

- Isotopic Enrichment: The compound can be produced through fermentation processes using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways.

- Chemical Synthesis: Traditional organic synthesis methods can be employed to introduce the carbon-13 isotope at the desired position in L-phenylalanine.

- Enzymatic Methods: Enzymatic reactions involving labeled precursors can also yield L-phenylalanine (2-13C) with high specificity .

L-Phenylalanine (2-13C) has several applications in scientific research:

- Metabolomics: It is used in metabolomic studies to trace metabolic pathways and understand the dynamics of amino acid metabolism.

- Nuclear Magnetic Resonance Spectroscopy: The compound serves as a tracer in NMR studies to analyze protein structure and dynamics.

- Clinical Research: It aids in understanding disorders related to phenylalanine metabolism, such as phenylketonuria .

Research involving L-phenylalanine (2-13C) often focuses on its interactions with various biological systems:

- Neurotransmitter Synthesis: Studies have shown how variations in L-phenylalanine levels affect neurotransmitter production and function.

- Dietary Impacts: The compound has been used to investigate how dietary intake influences phenylalanine metabolism and its effects on health conditions such as mood disorders or cognitive function .

L-Phenylalanine (2-13C) shares similarities with other amino acids, but its unique isotopic labeling provides distinct advantages for research. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| L-Tyrosine | C9H11NO3 | Precursor to neurotransmitters; hydroxylated form |

| L-Leucine | C6H13NO2 | Branched-chain amino acid; essential for muscle growth |

| L-Valine | C5H11NO2 | Another branched-chain amino acid; involved in energy |

| L-Aspartate | C4H7NO4 | Involved in neurotransmission; participates in urea cycle |

L-Phenylalanine (2-13C) stands out due to its specific isotopic labeling, which allows for detailed tracking of metabolic processes that other compounds cannot provide. This feature makes it particularly valuable in research settings focused on understanding complex biochemical pathways .